4-Sulfamoylbenzimidamide
Description
4-Sulfamoylbenzimidamide (CAS: 54951-45-0) is a benzamide derivative characterized by a sulfamoyl (-SO₂NH₂) group and an amidine (-C(=NH)NH₂) substituent on the benzene ring. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol . The compound is synthesized from upstream precursors such as 4-cyanobenzenesulfonamide (CAS: 3119-02-6) and ammonium benzenesulfonate (CAS: 19402-64-3) .
Properties
IUPAC Name |
4-sulfamoylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H3,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCNKQHACLMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328550 | |
| Record name | 4-sulfamoylbenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54951-45-0 | |
| Record name | 4-sulfamoylbenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Sulfamoylbenzimidamide typically involves the reaction of 4-aminobenzenesulfonamide with cyanamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Sulfamoylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfamoylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-Sulfamoylbenzimidamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-sulfamoylbenzimidamide with structurally and functionally related benzamide derivatives:
Key Comparisons
Structural Variations and Bioactivity
- Sulfamoyl Group : All compounds share a sulfamoyl group, which is critical for diuretic activity in Metolazone and Bumetanide by inhibiting renal ion transporters . In this compound, this group may contribute to antimicrobial properties, as seen in methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, which exhibits fungicidal activity .
- Substituent Effects :
- Dimethylsulfamoyl in 4-(dimethylsulfamoyl)benzamide increases lipophilicity, which may improve membrane permeability but reduce solubility compared to the parent sulfamoyl group .
- Chlorine and phenoxy groups in Metolazone and Bumetanide enhance target specificity for renal applications .
Synthesis and Stability this compound is synthesized from 4-cyanobenzenesulfonamide, whereas Metolazone and Bumetanide require multi-step reactions involving halogenation and phenoxy substitutions . The amidine group in this compound may confer instability under acidic conditions, unlike the more stable amide bonds in Metolazone and Bumetanide .
Therapeutic and Industrial Applications
- Diuretics : Metolazone and Bumetanide are clinically used for hypertension and edema, leveraging sulfamoyl-mediated inhibition of Na⁺/Cl⁻ cotransporters .
- Antimicrobials : Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate and this compound show promise in agriculture for fungal control, though further in vivo studies are needed .
- Intermediates : 4-(Dimethylsulfamoyl)benzamide serves as a precursor for drug development, highlighting the versatility of sulfamoylbenzamides in medicinal chemistry .
Research Findings and Challenges
- Biological Activity : Sulfamoylbenzamides with electron-withdrawing groups (e.g., chlorine in Metolazone) exhibit enhanced diuretic potency, while electron-donating groups (e.g., methyl in methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) favor antifungal effects .
- Synthetic Limitations : The amidine group in this compound complicates large-scale synthesis due to sensitivity to hydrolysis, necessitating optimized reaction conditions .
- Toxicity Data: Limited toxicological profiles for this compound highlight a critical research gap compared to well-established drugs like Bumetanide .
Biological Activity
4-Sulfamoylbenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of immunomodulation and its interactions with sphingosine-1-phosphate (S1P) receptors. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.
Overview of this compound
This compound is a derivative of benzimidamide, which has been studied for various biological effects. The compound's structure allows it to interact with specific biological pathways, particularly those involving S1P receptors, which are crucial in regulating immune responses and cellular functions.
The primary mechanism through which this compound exerts its biological effects is via modulation of the S1P receptor pathway. S1P is a lipid mediator that influences numerous physiological processes, including cell proliferation, survival, and migration. The interaction of this compound with S1P receptors can lead to significant immunomodulatory effects.
Table 1: S1P Receptor Subtypes and Their Functions
| Receptor | Subtype | Biological Function |
|---|---|---|
| S1P1 | G-protein | Regulates lymphocyte egress from lymph nodes |
| S1P2 | G-protein | Involved in vascular permeability and inflammation |
| S1P3 | G-protein | Modulates cardiac function and smooth muscle contraction |
| S1P4 | G-protein | Influences immune cell trafficking |
| S1P5 | G-protein | Associated with central nervous system functions |
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activities in vitro. Key studies include:
Case Studies
Several case studies have explored the therapeutic implications of compounds similar to this compound:
- Multiple Sclerosis Treatment : Research on FTY720 (fingolimod), a known S1P receptor modulator, indicates that similar compounds could be beneficial in treating autoimmune diseases like multiple sclerosis by preventing pathogenic lymphocytes from entering the central nervous system.
- Cancer Therapy : Studies have indicated that manipulating S1P signaling may enhance the efficacy of cancer treatments by altering tumor microenvironments and immune responses.
Research Findings
Recent findings highlight the importance of further exploration into the pharmacological profiles of this compound:
- In vivo Studies : Animal models have shown promising results regarding the compound's ability to reduce inflammation and modulate immune responses effectively.
- Potential Side Effects : While beneficial, modulation of S1P pathways can lead to adverse effects such as cardiovascular issues or increased susceptibility to infections, necessitating careful evaluation in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
